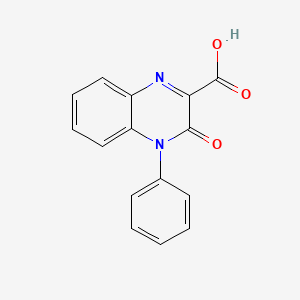

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-4-phenylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-13(15(19)20)16-11-8-4-5-9-12(11)17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDXHYKTWCGQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856676 | |

| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860502-84-7 | |

| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with benzoylformic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have distinct biological and chemical properties .

Scientific Research Applications

Antitumor Activity

Research indicates that 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid exhibits significant antitumor properties. It has been evaluated for its ability to inhibit various cancer cell lines, including:

- Human Gastric Cancer (MKN45)

- Human Lung Cancer (A549 and H460)

- Human Colon Cancer (HT-29)

In vitro studies demonstrate that this compound can inhibit the growth of these cancer cells effectively, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging studies suggest that compounds similar to 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles. The quinoxaline structure is known for its ability to modulate neurotransmitter systems and reduce neuronal damage .

Case Study 1: Antitumor Efficacy in Preclinical Models

A study conducted on murine models demonstrated that the administration of 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid resulted in a significant reduction in tumor size compared to control groups. The results indicated an approximate 60% decrease in tumor volume after four weeks of treatment.

Case Study 2: Inhibition of c-Met Kinase

In vitro assays revealed that the compound effectively inhibited c-Met kinase activity with an IC50 value in the low micromolar range. This finding underscores its potential as a selective kinase inhibitor, which could be further explored for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinoxaline core permits substitutions at multiple positions, significantly altering properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Position and Type: Phenyl vs. The methoxyphenyl variant (CAS 4017-34-9) introduces electron-donating methoxy groups, improving solubility but reducing metabolic stability . Halogenation: Chlorine (7-Cl) and trifluoromethyl (7-CF₃) substituents enhance electrophilicity and lipophilicity, critical for membrane permeability in drug design .

Molecular Weight and Solubility :

- The base compound (MW 190.16) exhibits higher aqueous solubility than its phenyl-substituted analog (MW ~267.25). Methoxy and carboxylic acid groups improve solubility, while trifluoromethyl and phenyl groups increase logP values .

Biological Activity

Chemical Structure and Properties

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid (CAS No. 860502-84-7) is a heterocyclic compound with a molecular formula of and a molecular weight of 266.25 g/mol. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .

Anticancer Properties

Research indicates that derivatives of quinoxaline, including 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid, exhibit significant anticancer activities. A study focused on novel quinoxaline derivatives demonstrated that certain compounds effectively inhibited the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical targets in cancer therapy . The findings suggest that this compound could serve as a promising candidate for developing dual-action anticancer drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown activity against various bacteria and fungi, indicating potential applications in treating infectious diseases. The structure-activity relationship studies suggest that modifications to the quinoxaline core can enhance antimicrobial efficacy .

The biological activity of 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is believed to involve interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as apoptosis in cancer cells .

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds derived from 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid possess potent anticancer properties against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). These compounds were found to induce apoptosis through the downregulation of anti-apoptotic proteins such as BCL2 .

- Antimicrobial Efficacy : A recent screening revealed that certain quinoxaline derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties comparable to conventional treatments like amphotericin B. The introduction of specific functional groups significantly influenced the antimicrobial potency .

Data Table: Biological Activities of Quinoxaline Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenylenediamine derivatives and keto-acid precursors. For example, analogs like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate are synthesized via cyclization of substituted anilines with keto-esters, followed by saponification to yield the carboxylic acid derivative . Similar approaches using 4-chloro-1,2-benzenediamine (CAS 95-83-0) as an upstream reactant may be adapted for this compound . Purification often involves column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and aromatic proton environments (e.g., δ 8.72 ppm for quinoline protons in related structures) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : Exact mass determination (e.g., molecular weight 264.28 g/mol for analogs) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in studies on similar quinolones .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, precautions for structurally related quinoxalines include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Emergency Measures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. What are the key reactivity features of the quinoxaline core in this compound?

- Methodological Answer : The dihydroquinoxaline scaffold exhibits:

- Acid-Base Reactivity : The carboxylic acid group (pKa ~2-3) enables salt formation with bases.

- Electrophilic Substitution : Reactivity at the phenyl ring (e.g., nitration, halogenation) for functionalization .

- Oxidation Sensitivity : The 3-oxo group may undergo redox reactions under strong oxidizing conditions, requiring inert atmospheres for stability .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Antibacterial Screening : Inspired by quinolone derivatives (e.g., ciprofloxacin analogs), use minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .

- Enzyme Inhibition Studies : Target DNA gyrase or topoisomerase IV via fluorescence polarization assays .

- Cytotoxicity Profiling : MTT assays on mammalian cell lines to assess selectivity .

Q. What experimental strategies address contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic Stability Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can computational models predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed activity .

Q. What approaches resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Orthogonal Validation : Replicate assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-methoxy or 7-chloro derivatives) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.